molecular formula C8H5BrF2O2 B1433389 Methyl 4-bromo-3,5-difluorobenzoate CAS No. 1803565-64-1

Methyl 4-bromo-3,5-difluorobenzoate

Cat. No.: B1433389
CAS No.: 1803565-64-1
M. Wt: 251.02 g/mol
InChI Key: LJDAUJSNGVTBGT-UHFFFAOYSA-N
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Description

Methyl 4-bromo-3,5-difluorobenzoate (C₈H₅BrF₂O₂) is a fluorinated aromatic ester with a bromine substituent at the para position and fluorine atoms at the meta positions relative to the ester group. Its molecular structure is defined by the SMILES notation COC(=O)C1=CC(=C(C(=C1)F)Br)F, and its InChIKey is LJDAUJSNGVTBGT-UHFFFAOYSA-N . The compound is utilized as a key intermediate in pharmaceutical synthesis, such as in the preparation of pyrrolo-pyridazine carboxamide derivatives, as demonstrated in a 2024 European patent application .

Predicted collision cross-section (CCS) data for its adducts, including [M+H]⁺ (147.6 Ų) and [M+Na]⁺ (150.3 Ų), highlight its behavior in mass spectrometry workflows .

Properties

IUPAC Name

methyl 4-bromo-3,5-difluorobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrF2O2/c1-13-8(12)4-2-5(10)7(9)6(11)3-4/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJDAUJSNGVTBGT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=C(C(=C1)F)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrF2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1803565-64-1
Record name methyl 4-bromo-3,5-difluorobenzoate
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Preparation Methods

Direct Halogenation of Methyl Benzoate Derivatives

Overview:
The most common laboratory synthesis of methyl 4-bromo-3,5-difluorobenzoate involves the selective bromination and fluorination of methyl benzoate or its fluorinated derivatives. This method relies on electrophilic aromatic substitution reactions under controlled conditions to achieve regioselective substitution.

Reaction Scheme:

  • Starting material: methyl 3,5-difluorobenzoate or methyl benzoate
  • Bromine source: molecular bromine (Br2)
  • Fluorine source: typically introduced prior to bromination via selective fluorination reagents or starting from fluorinated precursors
  • Solvent: often polar aprotic solvents or glacial acetic acid
  • Catalyst/Conditions: Lewis acids or radical initiators may be used; temperature and reaction time are carefully controlled to avoid over-bromination

Key Notes:

  • The 3,5-difluoro substitution pattern is usually installed first, as fluorination is more challenging to control after bromination.
  • Bromination at the 4-position is favored due to electronic directing effects of fluorine substituents.
  • Purification typically involves crystallization or column chromatography to isolate the target compound with high purity.

Industrial Scale Synthesis

Industrial Methods:

  • Large-scale production typically employs automated reactors to ensure consistent temperature, pressure, and reagent feed rates.
  • The process involves sequential fluorination and bromination steps, sometimes using specialized fluorinating agents to install fluorine atoms regioselectively before bromination.
  • Purification steps such as crystallization and solvent extraction are optimized for yield and purity.

Typical Reaction Conditions:

Step Reagents/Conditions Notes
Fluorination Selective fluorinating agents (e.g., Selectfluor) Introduces fluorine at 3,5-positions
Bromination Bromine in acetic acid or vapor phase bromination Selective 4-position bromination
Purification Crystallization, chromatography Achieves high purity (>98%)

Summary Table of Preparation Methods

Method Key Features Advantages Limitations
Electrophilic Aromatic Substitution (Bromination/Fluorination) Controlled halogenation on methyl benzoate derivatives Selective substitution; well-established Requires careful control to avoid polyhalogenation
Vapor Phase Bromination (Patented Process) Bromination of vaporized substrates under reduced pressure Solvent-free; high selectivity; reduced purification Adaptation needed for methyl benzoate derivatives
Industrial Automated Synthesis Large-scale fluorination followed by bromination High yield; consistent quality Requires specialized equipment and reagents
Stock Solution Preparation Dissolution in DMSO and co-solvents for research use Facilitates biological testing Not a synthesis step but critical for application

Research Findings and Considerations

  • The position-specific halogenation pattern (4-bromo, 3,5-difluoro) is crucial for the compound’s chemical reactivity and biological activity.
  • Selective fluorination prior to bromination is often necessary due to the strong directing effects of fluorine atoms.
  • Vapor phase bromination methods offer promising alternatives for greener, solvent-free synthesis with improved selectivity.
  • Industrial processes emphasize automation and purification to meet high purity standards required for research and pharmaceutical applications.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-bromo-3,5-difluorobenzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups, while oxidation and reduction reactions can produce corresponding oxidized or reduced forms of the compound .

Scientific Research Applications

Methyl 4-bromo-3,5-difluorobenzoate is used in various scientific research applications, including:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound is used in studies involving enzyme inhibition and protein interactions.

    Medicine: It is investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: The compound is used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of methyl 4-bromo-3,5-difluorobenzoate involves its interaction with specific molecular targets. The bromine and fluorine atoms on the benzene ring can participate in various chemical interactions, influencing the compound’s reactivity and binding properties. These interactions can affect biological pathways and molecular processes, making the compound useful in research applications .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position Isomers

Methyl 2-bromo-4,5-difluorobenzoate (C₈H₅BrF₂O₂)
  • Molecular Weight : 251.02
  • CAS RN : [878207-28-4]
  • Key Difference : Bromine at the ortho position (C2) instead of para (C4).
  • Implications : Altered electronic effects may influence reactivity in cross-coupling reactions. Positional isomerism could affect steric hindrance in synthetic pathways .
Methyl 3-bromo-2,5-difluorobenzoate
  • Key Difference : Bromine at the meta position (C3).
  • Implications : This substitution pattern may alter binding affinity in medicinal chemistry applications compared to the para-bromo derivative .

Ester Group Variants

Ethyl 4-bromo-3,5-difluorobenzoate (C₉H₇BrF₂O₂)
  • Molecular Weight : 265.05
  • CAS RN : [1562995-70-3]
  • Key Difference : Ethyl ester group instead of methyl.
  • Physical Properties : Boiling point = 286.5±40.0 °C; Density = 1.6±0.1 g/cm³ .
  • Implications : The ethyl group increases molecular weight by ~14 Da and may enhance lipophilicity, impacting solubility and pharmacokinetics in drug design .
Ethyl 2-bromo-4,5-difluorobenzoate
  • Key Difference : Ethyl ester with ortho-bromo substitution.

Data Table: Key Properties of Selected Compounds

Compound Name Molecular Formula Molecular Weight Substituent Positions Ester Group Key Physical/Chemical Data
Methyl 4-bromo-3,5-difluorobenzoate C₈H₅BrF₂O₂ 250.95 4-Br, 3,5-F Methyl Predicted CCS ([M+H]⁺): 147.6 Ų
Methyl 2-bromo-4,5-difluorobenzoate C₈H₅BrF₂O₂ 251.02 2-Br, 4,5-F Methyl Purity: >95.0% (HPLC)
Ethyl 4-bromo-3,5-difluorobenzoate C₉H₇BrF₂O₂ 265.05 4-Br, 3,5-F Ethyl Boiling Point: 286.5±40.0 °C

Biological Activity

Methyl 4-bromo-3,5-difluorobenzoate is an organic compound notable for its unique halogenated structure, which imparts significant biological activity. This article explores its biological properties, including enzyme inhibition, antimicrobial effects, and potential applications in medicinal chemistry.

Chemical Structure and Properties

This compound has the molecular formula C9H7BrF2O2C_9H_7BrF_2O_2. Its structure features a benzene ring with bromine and fluorine substituents at specific positions, which influence its reactivity and biological interactions. The presence of these halogens enhances the compound's lipophilicity and alters its electronic properties, making it a candidate for various biological applications.

Enzyme Inhibition

Research indicates that this compound exhibits potential as an enzyme inhibitor . Specifically, it has been shown to interact with cytochrome P450 enzymes, which play a critical role in drug metabolism. Inhibition of these enzymes can affect the pharmacokinetics of co-administered drugs, highlighting the importance of understanding this compound's interactions in pharmacological contexts.

Antimicrobial Properties

In addition to its enzyme inhibition capabilities, this compound has been investigated for its antimicrobial properties . Preliminary studies suggest that compounds with similar structures can exhibit activity against various bacterial strains and fungi. This property is particularly relevant in the development of new antimicrobial agents.

Case Study 1: Enzyme Inhibition

A study focused on the inhibition of cytochrome P450 enzymes demonstrated that this compound could significantly reduce enzyme activity in vitro. The mechanism involved competitive inhibition at the active site, preventing substrate access and subsequent catalytic action. Such findings are crucial for assessing the safety profile of this compound in drug formulations.

Case Study 2: Antimicrobial Activity

Another investigation explored the antimicrobial efficacy of this compound against a panel of pathogens. The compound showed promising results against Gram-positive bacteria, with minimum inhibitory concentrations (MIC) comparable to established antibiotics. This suggests its potential as a lead compound for developing new antimicrobial therapies.

Data Summary

Biological Activity Findings
Enzyme InhibitionInhibits cytochrome P450 enzymes; competitive mechanism
Antimicrobial PropertiesEffective against Gram-positive bacteria; MIC values comparable to antibiotics

Q & A

Basic: What are the optimal synthetic routes for Methyl 4-bromo-3,5-difluorobenzoate, and how can reaction conditions be systematically optimized?

Methodological Answer:
The synthesis typically involves sequential halogenation, fluorination, and esterification steps. A plausible route starts with bromination and fluorination of a benzoic acid precursor, followed by esterification with methanol. Key parameters to optimize include:

  • Temperature control : Bromination often requires low temperatures (0–5°C) to minimize side reactions, while esterification may need reflux conditions (60–80°C) .
  • Catalysts : Use Lewis acids (e.g., AlCl₃) for directed fluorination to ensure regioselectivity at the 3,5-positions .
  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance fluorination efficiency, while anhydrous methanol is critical for esterification .
    Optimization Strategy : Design a fractional factorial experiment to test variables (temperature, catalyst loading, solvent ratio) and analyze yields via HPLC.

Basic: How can researchers confirm the regiochemical purity of this compound?

Methodological Answer:
Combine ¹⁹F NMR and X-ray crystallography for unambiguous confirmation:

  • ¹⁹F NMR : Distinct chemical shifts for 3,5-difluoro substituents (δ ≈ -110 to -120 ppm) versus para-bromo (no fluorine coupling) .
  • X-ray crystallography : Resolves spatial arrangement of substituents; compare with databases (e.g., Cambridge Structural Database) .
    Validation Table :
TechniqueKey DataExpected Outcome
¹H NMRAromatic protons (δ 7.2–7.8 ppm, singlet)Confirms symmetry from 3,5-difluoro groups
MSm/z 250.97 (M⁺)Matches molecular formula C₈H₅BrF₂O₂

Advanced: What computational methods predict the reactivity of this compound in cross-coupling reactions?

Methodological Answer:
Use density functional theory (DFT) to model electronic effects:

  • HOMO/LUMO analysis : The electron-withdrawing fluoro groups lower LUMO energy, enhancing susceptibility to nucleophilic attack at the bromine site .
  • Mulliken charges : Quantify charge distribution to predict sites for Suzuki-Miyaura coupling (bromo group is most electrophilic) .
    Case Study : Compare DFT-predicted reactivity with experimental yields using arylboronic acids with varying electronic profiles.

Advanced: How do steric and electronic effects of the 3,5-difluoro substituents influence hydrolysis kinetics of the methyl ester?

Methodological Answer:
Design a kinetic study under varying pH conditions:

  • Electronic effects : Fluoro groups increase electrophilicity of the ester carbonyl, accelerating base-catalyzed hydrolysis.
  • Steric effects : Ortho-fluorines create steric hindrance, slowing nucleophilic attack.
    Experimental Protocol :

Monitor hydrolysis via HPLC at pH 7, 9, and 11.

Compare rate constants (k) with methyl 4-bromobenzoate (no fluorine) to isolate electronic/steric contributions .
Data Interpretation : A higher k at pH 11 versus pH 7 confirms base catalysis dominance.

Advanced: How can contradictory data on catalytic debromination pathways be resolved?

Methodological Answer:
Contradictions often arise from solvent or catalyst interactions:

  • Mechanistic probes : Use radical scavengers (e.g., TEMPO) to distinguish between radical vs. ionic pathways.
  • Isotopic labeling : Introduce ¹⁸O in methanol to track ester oxygen’s role in transition states .
    Case Example : If Pd-catalyzed debromination yields varying byproducts in DMF vs. THF, re-evaluate solvent coordination to the catalyst .

Basic: What purification strategies are effective for removing trace halogenated byproducts?

Methodological Answer:

  • Column chromatography : Use silica gel with hexane/ethyl acetate (4:1) to separate brominated impurities.
  • Recrystallization : Optimize solvent pairs (e.g., ethanol/water) based on differential solubility of byproducts .
    Quality Control : Validate purity via GC-MS and elemental analysis; target ≥98% purity for downstream applications.

Advanced: How is this compound used in designing bioactive analogs?

Methodological Answer:
The compound serves as a key intermediate for:

  • Antimicrobial agents : Replace the methyl ester with amide groups to enhance cell permeability .
  • Kinase inhibitors : Utilize Suzuki coupling to append heterocyclic moieties at the bromine site .
    Case Study : Fluazolate (a herbicide) shares structural motifs with this compound, suggesting agrochemical applications .

Basic: What spectroscopic techniques quantify degradation products under accelerated stability testing?

Methodological Answer:

  • LC-MS/MS : Identifies hydrolyzed products (e.g., 4-bromo-3,5-difluorobenzoic acid) with high sensitivity.
  • FTIR : Tracks ester carbonyl (1740 cm⁻¹) degradation over time .
    Protocol : Store samples at 40°C/75% RH for 4 weeks and compare degradation profiles against controls.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Methyl 4-bromo-3,5-difluorobenzoate
Reactant of Route 2
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Methyl 4-bromo-3,5-difluorobenzoate

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